molecular formula C14H16N2O3S B10947380 (5Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one

(5Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B10947380
M. Wt: 292.36 g/mol
InChI Key: VHJIIUNJWWFEOK-YFHOEESVSA-N
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Description

5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a synthetic organic compound known for its potential bioactive properties. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The presence of the 3,4-dimethoxyphenyl group and the thioxo group in its structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl isothiocyanate in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of ionic liquids as solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-ETHYL-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H16N2O3S/c1-4-16-13(17)10(15-14(16)20)7-9-5-6-11(18-2)12(8-9)19-3/h5-8H,4H2,1-3H3,(H,15,20)/b10-7-

InChI Key

VHJIIUNJWWFEOK-YFHOEESVSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)NC1=S

Origin of Product

United States

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